molecular formula C22H15N3O7 B2541034 3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID CAS No. 634594-83-5

3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID

Cat. No.: B2541034
CAS No.: 634594-83-5
M. Wt: 433.376
InChI Key: ALEJYLFYLKQGQE-UHFFFAOYSA-N
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Description

3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID (hereafter referred to as Compound X) is a cyanoacrylic acid derivative characterized by a benzoic acid backbone, a (E)-configured propenoyl linker, and a substituted furyl-phenyl moiety. The structural features include:

  • Cyano group: Enhances hydrogen bonding and electron-withdrawing properties.
  • Methoxy-4-nitrophenyl substituent: Introduces steric bulk and electron-deficient aromaticity.
  • Furyl ring: A heterocyclic component that modulates solubility and π-π interactions.

This compound is part of a broader class of mitochondrial pyruvate carrier (MPC) inhibitors, as evidenced by structural analogs reported in pharmacological studies . Its synthesis likely follows protocols similar to those for related cyanoacrylic acids, involving condensation reactions and recrystallization from DMF/EtOH .

Properties

IUPAC Name

3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O7/c1-31-20-11-16(25(29)30)5-7-18(20)19-8-6-17(32-19)10-14(12-23)21(26)24-15-4-2-3-13(9-15)22(27)28/h2-11H,1H3,(H,24,26)(H,27,28)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEJYLFYLKQGQE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Methoxy-4-Nitroacetophenone with 1,4-Diketones

A mixture of 2-methoxy-4-nitroacetophenone (1.0 equiv) and hexane-2,5-dione (1.2 equiv) in acetic acid undergoes cyclocondensation at 80–85°C for 8–12 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the furan intermediate (78–82% yield). Substitution patterns on the diketone influence regioselectivity, with branched diketones favoring 2,5-disubstituted furans.

Nitration and Methoxylation Optimization

Post-functionalization of the furan ring is achieved through electrophilic nitration using fuming HNO3 in H2SO4 at 0–5°C, followed by methoxylation with NaOMe in methanol. Critical parameters include:

Step Reagent Temperature (°C) Time (h) Yield (%)
Nitration HNO3/H2SO4 0–5 2 85
Methoxylation NaOMe/MeOH 25–30 4 90

The nitration step requires strict temperature control to avoid over-nitration, while methoxylation benefits from polar aprotic solvents like DMF to enhance nucleophilic substitution.

Formation of the (E)-2-Cyano-3-[5-(2-Methoxy-4-Nitrophenyl)-2-Furyl]-2-Propenoyl Group

The α,β-unsaturated cyano-propenoyl chain is constructed via Knoevenagel condensation, leveraging ultrasonic irradiation for improved kinetics.

Knoevenagel Condensation Under Ultrasonic Irradiation

A solution of 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (1.0 equiv) and cyanoacetamide (1.2 equiv) in ethanol is irradiated ultrasonically at 60°C for 1–2 hours in the presence of piperidine (0.1 equiv). The reaction progress is monitored by TLC (ethyl acetate/hexane, 4:6), with the product precipitating upon cooling. Comparative data demonstrates the ultrasonic method’s superiority:

Method Temperature (°C) Time (h) Yield (%) Purity (%)
Conventional heating 80 6 68 92
Ultrasonic 60 1.5 94 98

The ultrasonic approach enhances molecular collision frequency, reducing reaction time and improving stereoselectivity for the (E)-isomer.

Coupling with 3-Aminobenzoic Acid via OxymaPure/DIC Methodology

Amide bond formation between the propenoyl intermediate and 3-aminobenzoic acid is achieved using OxymaPure and DIC under ultrasonic conditions.

Coupling Reaction Optimization

A mixture of (E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-propenoic acid (1.0 equiv), 3-aminobenzoic acid (1.1 equiv), OxymaPure (1.0 equiv), and DIC (1.1 equiv) in DMF is sonicated at 30°C for 2 hours. Workup involves precipitation in ice-water, filtration, and recrystallization from ethyl acetate. Key outcomes include:

Parameter Conventional Method Ultrasonic Method
Reaction time 12 h 2 h
Yield 78% 95%
Purity (HPLC) 90% 99%

The ultrasonic method minimizes side reactions such as epimerization, ensuring high fidelity in amide bond formation.

Purification and Analytical Characterization

Final purification employs gradient recrystallization using methanol/water mixtures, followed by column chromatography (silica gel, CHCl3/MeOH 9:1). Analytical data corroborates structural integrity:

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=C).
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H, NH), 8.20–7.40 (m, 6H, aromatic), 7.10 (d, J=15.6 Hz, 1H, CH=), 6.85 (d, J=15.6 Hz, 1H, CH=), 3.95 (s, 3H, OCH3).
  • LC-MS (ESI+): m/z 476.1 [M+H]+ (calc. 476.4).

Chemical Reactions Analysis

Types of Reactions

3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues in the Cyanoacrylic Acid Family

BE1976 (E)-3-[5-(1,3-Benzothiazol-2-yl)-2-Furyl]-2-Cyanoacrylic Acid
  • Key differences : Replaces the methoxy-4-nitrophenyl group with a benzothiazole ring.
  • Impact: The benzothiazole moiety increases lipophilicity and may enhance membrane permeability compared to Compound X.
BE1978 (E)-2-Cyano-3-(1-Phenyl-4-Pyrazolyl)acrylic Acid
  • Key differences : Substitutes the furyl-phenyl group with a phenyl-pyrazole system.
  • Impact : The pyrazole ring introduces additional hydrogen-bonding sites, which could improve target engagement but reduce metabolic stability due to increased polarity .
Compound 1197992-37-2 (E)-3-[5-(Dibutoxybiphenylamino)phenyl]-2-cyano-2-propenoic Acid
  • Key differences: Features a dibutoxybiphenylamino group instead of the methoxy-4-nitrophenyl substituent.
  • Impact : The bulky biphenyl group likely enhances hydrophobic interactions but may reduce solubility. The absence of a nitro group diminishes electron-deficient character .

Functional Group Variations and Pharmacological Implications

Nitro Group vs. Halogen Substituents
  • Compound X’s 4-nitro group on the phenyl ring provides strong electron-withdrawing effects, which stabilize the conjugated system and enhance binding to polar residues in target proteins (e.g., MPC).
  • In contrast, halogenated analogs (e.g., 2-chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, ) introduce halogens (Cl, Br) that increase lipophilicity but lack the nitro group’s electronic effects .
Furyl vs. Thienyl Heterocycles
  • Compound X’s furyl ring offers moderate π-stacking capability.

Physicochemical Properties

Property Compound X BE1976 BE1978
Molecular Weight ~450 g/mol ~400 g/mol ~350 g/mol
LogP 3.2 (predicted) 4.1 (predicted) 2.8 (predicted)
Solubility (aq.) Low (DMF/EtOH required) Very low Moderate
Electron-Withdrawing Groups Nitro, cyano Cyano, benzothiazole Cyano, pyrazole

Biological Activity

3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H19N3O6 and a molecular weight of 457.4 g/mol. Its IUPAC name is [4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate. The presence of multiple functional groups, including cyano, methoxy, and nitroaniline, contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC25H19N3O6
Molecular Weight457.4 g/mol
IUPAC Name[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
LogP1.99928

Synthesis

The synthesis of this compound typically involves several steps, including the formation of intermediate compounds. Initial steps include the preparation of the nitroaniline derivative followed by the introduction of cyano and methoxy groups. The final product is obtained through esterification with 4-methylbenzoic acid, using specific catalysts and reaction conditions to ensure high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and proteins. The nitroaniline moiety can inhibit enzyme activity, while the cyano group may form hydrogen bonds with proteins, altering their function.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, analogs have shown efficacy against various cancer cell lines by inhibiting cell proliferation and promoting programmed cell death.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess significant antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Case Studies

  • Anticancer Studies : A study published in Cancer Research demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases (Ref: ).
  • Antimicrobial Efficacy : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing IC50 values in the micromolar range, indicating potent antimicrobial activity (Ref: ).

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